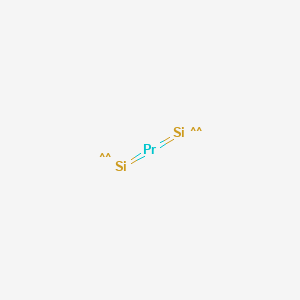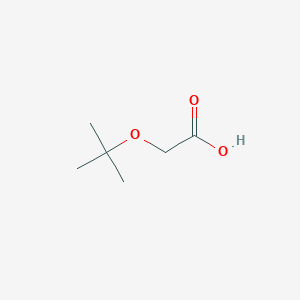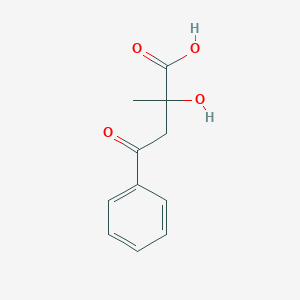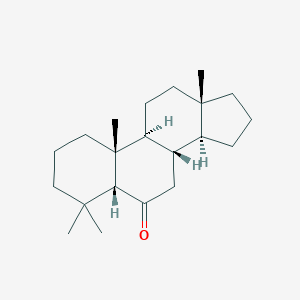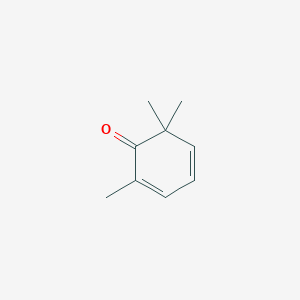
2,6,6-Trimethylcyclohexa-2,4-dienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-Trimethylcyclohexa-2,4-dienone, also known as TCHD, is a cyclic ketone compound that has been studied extensively in the field of organic chemistry. TCHD has been synthesized using various methods, and its unique structure has led to numerous scientific research applications. In
Mécanisme D'action
The mechanism of action of 2,6,6-Trimethylcyclohexa-2,4-dienone is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This compound has been shown to react with glutathione, a cellular antioxidant, leading to the formation of adducts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but studies have shown that this compound can induce oxidative stress and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,6,6-Trimethylcyclohexa-2,4-dienone is its unique structure, which allows for the synthesis of a variety of organic compounds. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of this compound is its reactivity, which can make it difficult to handle in the laboratory.
Orientations Futures
There are numerous future directions for the study of 2,6,6-Trimethylcyclohexa-2,4-dienone. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Additionally, the study of the mechanism of action of this compound could lead to the development of new drugs with anti-inflammatory and anti-tumor properties. Finally, the study of this compound and its derivatives could lead to the development of new materials with unique properties.
Méthodes De Synthèse
2,6,6-Trimethylcyclohexa-2,4-dienone can be synthesized using various methods, including the Diels-Alder reaction, Friedel-Crafts acylation, and Grignard reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form this compound. The Friedel-Crafts acylation method involves the reaction of benzene with acetyl chloride to form acetophenone, which is then reacted with cyclopentadiene to form this compound. The Grignard reaction involves the reaction of methylmagnesium bromide with cyclopentadiene to form 2,6,6-trimethylcyclohexa-1,3-diene, which is then oxidized to form this compound.
Applications De Recherche Scientifique
2,6,6-Trimethylcyclohexa-2,4-dienone has been widely used in scientific research as a building block for various organic compounds. This compound has been used to synthesize chiral ligands, which have been used in asymmetric synthesis reactions. This compound has also been used to synthesize compounds with anti-inflammatory and anti-tumor properties. Additionally, this compound has been used in the synthesis of compounds with potential applications in the field of materials science.
Propriétés
Numéro CAS |
13487-30-4 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
2,6,6-trimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-5-4-6-9(2,3)8(7)10/h4-6H,1-3H3 |
Clé InChI |
HRIODPQRCSAJMO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(C1=O)(C)C |
SMILES canonique |
CC1=CC=CC(C1=O)(C)C |
Autres numéros CAS |
13487-30-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



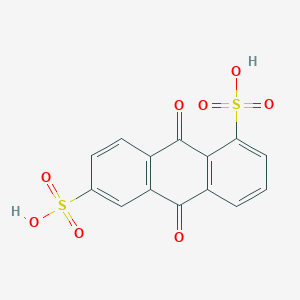
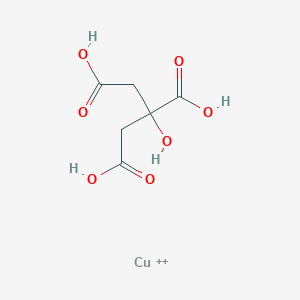
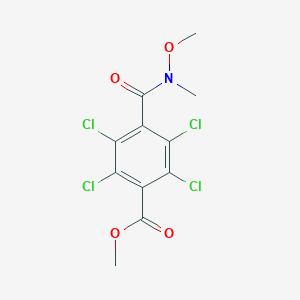
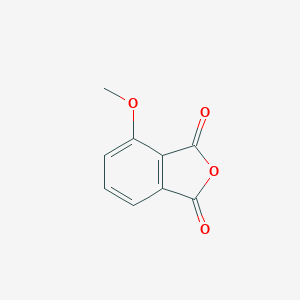
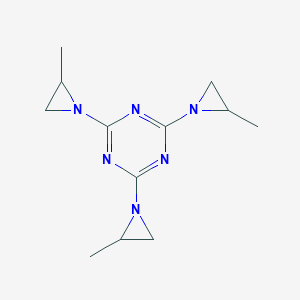
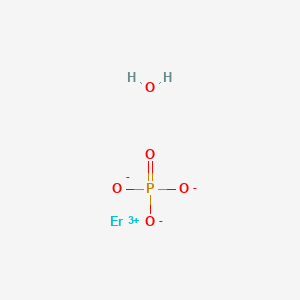

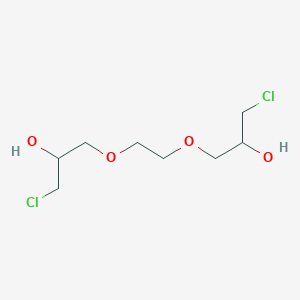
![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
